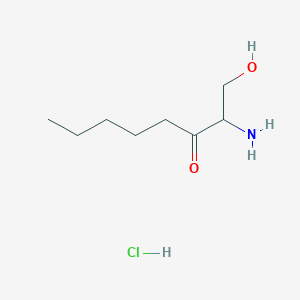

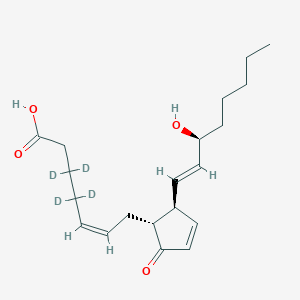

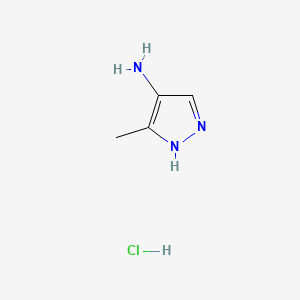

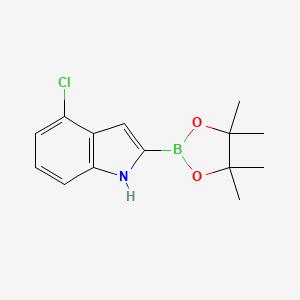

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” belongs to the class of organic compounds known as organoboron compounds. These are compounds containing a chemical bond between a carbon atom and a boron atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions . For example, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is obtained by a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as FTIR, 1H and 13C NMR, and MS . X-ray diffraction is also used to gauge the single crystal structure .Chemical Reactions Analysis

Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .Scientific Research Applications

Organic Intermediate

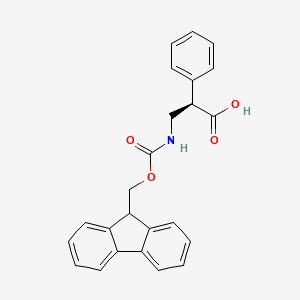

“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” can be used as an organic intermediate in various chemical reactions . It can be synthesized through nucleophilic and amidation reactions .

Synthesis of Functionalized Pyridines

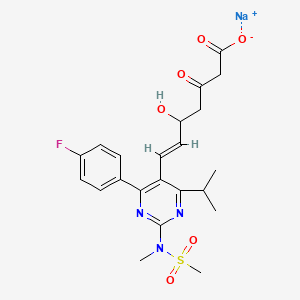

This compound can be used in the synthesis of functionalized pyridines . For instance, it can be used to prepare 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

Cross-Coupling Reactions

It can be used in various cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling .

Phosphitylation of Alcohols and Heteroatomic Nucleophiles

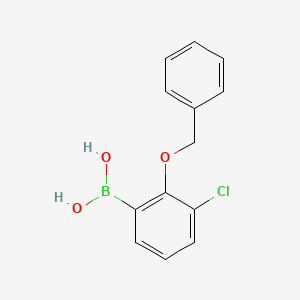

This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Derivatization of Lignin Samples

It can be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .

Synthesis of Pharmacologically Active Diazines

This compound can be used in the synthesis of pharmacologically active diazines . These diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mechanism of Action

Target of Action

Compounds with similar structures are often used in buchwald-hartwig cross coupling, suzuki-miyaura coupling, stille coupling, sonogashira coupling, negishi coupling, heck coupling, and hiyama coupling reactions . These reactions are commonly used in organic synthesis, suggesting that the compound might interact with a variety of organic substrates.

Mode of Action

Given its structural similarity to other organoboronic compounds, it’s plausible that it may act as a ligand in various coupling reactions . In these reactions, the compound could facilitate the transfer of organic groups between substrates, thereby altering their chemical structures.

properties

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXBYHLXCIZBPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681928 |

Source

|

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-95-8 |

Source

|

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.